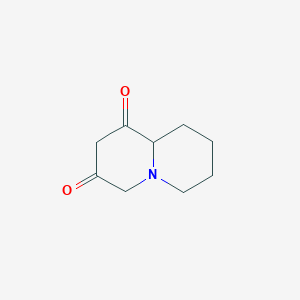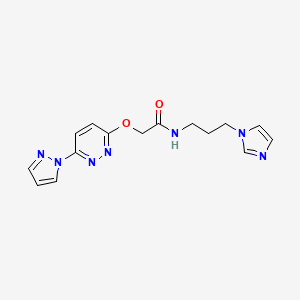
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a useful research compound. Its molecular formula is C18H24F3NO3 and its molecular weight is 359.389. The purity is usually 95%.
BenchChem offers high-quality N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacokinetics and Metabolism in Rats
Studies on the pharmacokinetics and metabolism of selective androgen receptor modulators (SARMs), which include compounds structurally related to N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide, have shown promising results for therapeutic applications in androgen-dependent diseases. Research conducted on rats demonstrated that such compounds exhibit low clearance, moderate volume of distribution, and considerable oral bioavailability. These pharmacokinetic characteristics suggest potential for clinical development, especially considering the extensive metabolic profile that includes both phase I and phase II metabolites identified in urine and feces, pointing towards a comprehensive understanding of the drug's biotransformation (Wu et al., 2006).
Hormonal Male Contraception
Another significant application area is hormonal male contraception. A particular compound, evaluated in male rats, demonstrated both the suppression of luteinizing hormone (LH) levels and an impact on spermatogenesis when combined with estradiol benzoate. This effect suggests a potential for reversible male contraception. The compound's influence on lean mass, fat mass, and bone mineral density further underscores its therapeutic potential, highlighting the benefits of SARMs in a clinical context (Jones et al., 2009).
Synthesis and Reactivity
On the chemical synthesis front, N-allenyl cyanamides represent a novel class of allenamides that have been explored through derivatization processes such as hydroarylation, hydroamination, and cycloaddition. These methods facilitate the access to a diverse array of cyanamide products, illustrating the chemical versatility and potential utility of compounds related to N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide in various synthetic pathways (Ayres et al., 2018).
Quantum Chemical Studies
Quantum chemical analyses have been employed to investigate the molecular properties of similar compounds, focusing on potential energy, molecular orbital characteristics, and electrostatic potential. These studies provide valuable insights into the interaction mechanisms at the molecular level, facilitating the design and optimization of novel therapeutic agents with improved efficacy and safety profiles (Otuokere & Amaku, 2015).
properties
IUPAC Name |
N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-3-[4-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F3NO3/c19-18(20,21)15-6-3-14(4-7-15)5-8-16(24)22-13-17(25-12-11-23)9-1-2-10-17/h3-4,6-7,23H,1-2,5,8-13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFRDZILCPEZQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)CCC2=CC=C(C=C2)C(F)(F)F)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-chlorophenyl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2766406.png)



![3-Ethyl-1h-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2766412.png)
![7-benzyl-1,3-dimethyl-N-(3-morpholinopropyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2766414.png)

![N-(3,4-dimethylphenyl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2766417.png)


![N,N,4-trimethyl-2-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamido)thiazole-5-carboxamide](/img/structure/B2766420.png)
![2-cyano-3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B2766421.png)

![2-{bicyclo[2.2.1]heptan-2-yl}-N-(4-cyanothian-4-yl)acetamide](/img/structure/B2766428.png)